7-Ethyl-1,3-dihydro-2H-indol-2-one
Overview
Description
“1,3-dihydro-2H-indol-2-one”, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . It has a molecular weight of 133.1473 .
Synthesis Analysis
While specific synthesis methods for “7-Ethyl-1,3-dihydro-2H-indol-2-one” are not available, there are general methods for synthesizing 1,3-dihydro-2H-indol-2-one derivatives .Molecular Structure Analysis
The molecular structure of “1,3-dihydro-2H-indol-2-one” consists of a benzene ring fused to 2-pyrrolidone . The IUPAC Standard InChI isInChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10)
.
Scientific Research Applications
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Pharmaceutical Field - COX-2 Inhibitory Activities
- Summary of Application: 1,3-dihydro-2H-indol-2-one derivatives have been designed and synthesized for their potential COX-2 inhibitory activities .
- Methods of Application: The derivatives were synthesized via the Knoevenagel condensation reaction .
- Results: Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM and 3.34 ± 0.05 µM, respectively .
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Pharmaceutical Field - Antiviral Activity
- Summary of Application: Indole derivatives possess various biological activities, including antiviral activity .
- Methods of Application: Specific indole derivatives were prepared and investigated in vitro for antiviral activity .
- Results: Certain derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
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Pharmaceutical Field - Anti-inflammatory Activity
- Summary of Application: Indole derivatives have shown anti-inflammatory activity .
- Methods of Application: Specific indole derivatives were prepared and investigated in vitro for anti-inflammatory activity .
- Results: Certain derivatives showed better anti-inflammatory activity with IC50 values lower than those of the positive control .
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Pharmaceutical Field - Anticancer Activity
- Summary of Application: Indole derivatives have shown potential in the treatment of cancer cells .
- Methods of Application: Specific indole derivatives were prepared and investigated in vitro for anticancer activity .
- Results: Certain derivatives showed inhibitory activity against various types of cancer cells .
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Pharmaceutical Field - Anti-HIV Activity
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Pharmaceutical Field - Antioxidant Activity
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Pharmaceutical Field - Parkinson’s Disease Treatment
- Summary of Application: 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease .
- Methods of Application: The specific indole derivative is synthesized and used in the formulation of ropinirole .
- Results: Ropinirole has been developed and widely used for the treatment of Parkinson’s disease .
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Pharmaceutical Field - Restless Legs Syndrome Treatment
- Summary of Application: Ropinirole, which contains an indole derivative, is also used successfully in the treatment of restless legs syndrome .
- Methods of Application: The specific indole derivative is synthesized and used in the formulation of ropinirole .
- Results: Ropinirole has been used successfully in the treatment of restless legs syndrome .
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Pharmaceutical Field - Antimicrobial Activity
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Pharmaceutical Field - Antitubercular Activity
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Pharmaceutical Field - Antidiabetic Activity
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Pharmaceutical Field - Antimalarial Activity
properties
IUPAC Name |
7-ethyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRQDDORRHHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697471 | |
Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
73425-09-9 | |
Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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